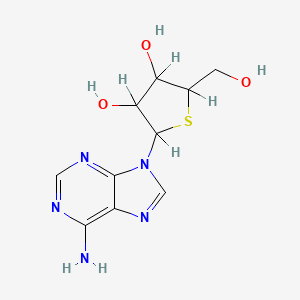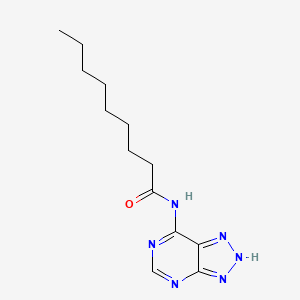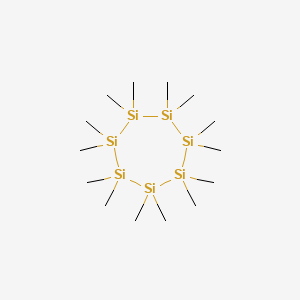
Tetradecamethylcycloheptasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecamethylcycloheptasilane is an organosilicon compound with the molecular formula C14H42Si7. It is a cyclic compound consisting of seven silicon atoms, each bonded to two methyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecamethylcycloheptasilane can be synthesized through the alkylation of cyclic siloxanes. The process involves the reaction of cyclic siloxanes with methylating agents under controlled conditions. The specific reaction conditions, such as temperature and pressure, may vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale alkylation reactors. The process involves the continuous feeding of cyclic siloxanes and methylating agents into the reactor, followed by the separation and purification of the product. The industrial production methods are designed to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecamethylcycloheptasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert this compound into lower oxidation state silicon compounds.
Substitution: The methyl groups in this compound can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used for substitution reactions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silicon compounds .
Wissenschaftliche Forschungsanwendungen
Tetradecamethylcycloheptasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: This compound is used in the production of silicone-based lubricants, sealants, and coatings
Wirkmechanismus
The mechanism of action of tetradecamethylcycloheptasilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octamethylcyclotetrasiloxane (D4)
- Decamethylcyclopentasiloxane (D5)
- Dodecamethylcyclohexasiloxane (D6)
Uniqueness
Tetradecamethylcycloheptasilane is unique due to its larger ring structure and higher number of silicon atoms compared to similar compounds. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications where other compounds may not be effective .
Eigenschaften
CAS-Nummer |
13452-94-3 |
|---|---|
Molekularformel |
C14H42Si7 |
Molekulargewicht |
407.08 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecamethylheptasilepane |
InChI |
InChI=1S/C14H42Si7/c1-15(2)16(3,4)18(7,8)20(11,12)21(13,14)19(9,10)17(15,5)6/h1-14H3 |
InChI-Schlüssel |
GRYINNPXWBBEBV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
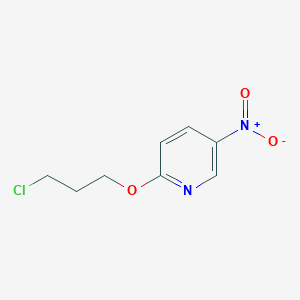
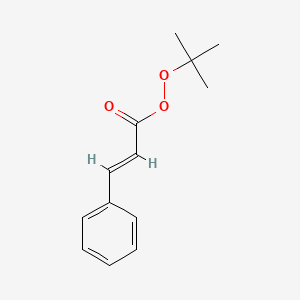
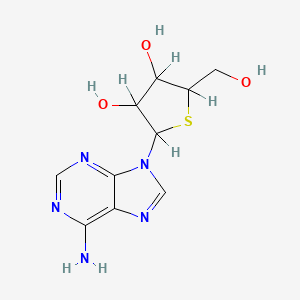

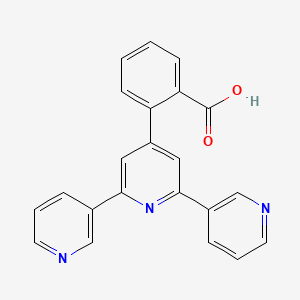
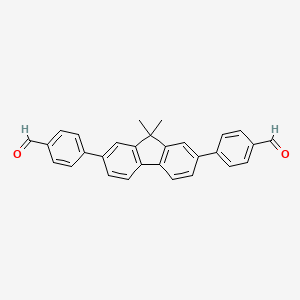
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
